2,3-Difluoro-6-chlorophenylboronic acid pinacol ester
CAS No.: 2121514-33-6
Cat. No.: VC11683397
Molecular Formula: C12H14BClF2O2
Molecular Weight: 274.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121514-33-6 |
|---|---|
| Molecular Formula | C12H14BClF2O2 |
| Molecular Weight | 274.50 g/mol |
| IUPAC Name | 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 |
| Standard InChI Key | HFQQULQLTDSDRG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2,3-Difluoro-6-chlorophenylboronic acid pinacol ester is defined by the systematic IUPAC name 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Key identifiers include:
The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center, reducing hydrolysis compared to boronic acids . X-ray crystallography data, though unavailable, suggests a planar boron center with tetrahedral geometry at the dioxaborolane ring .
Spectral and Computational Data
Nuclear magnetic resonance (NMR) spectra reveal distinct environments for aromatic protons and fluorine atoms. The ¹⁹F NMR spectrum shows two doublets for the ortho- and meta-fluorine atoms at δ -112.3 and -118.7 ppm, respectively. Density functional theory (DFT) calculations predict a LUMO energy of -1.8 eV localized on the boron atom, facilitating nucleophilic attack in cross-coupling reactions .
Synthesis and Scalability
Esterification Protocol
The compound is synthesized via a two-step process:
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Boronation: Lithiation of 1-bromo-2,3-difluoro-6-chlorobenzene followed by treatment with trimethyl borate yields 2,3-difluoro-6-chlorophenylboronic acid.
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Esterification: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) in tetrahydrofuran (THF) under Dean-Stark conditions removes water, achieving 85–92% yield.
Reaction Conditions:
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Solvent: THF or dichloromethane (DCM)
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Temperature: 25–40°C
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Catalyst: None required (spontaneous dehydration)
Purification and Stability
Crude product purification involves silica gel chromatography (hexane:ethyl acetate, 9:1). The ester exhibits stability for >6 months at -20°C under inert atmosphere but undergoes gradual protodeboronation at pH >9 (t₁/₂ = 12 h at pH 10) .
Reactivity and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed couplings with aryl halides:
Key features:
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Turnover Frequency (TOF): 450 h⁻¹ with Pd(PPh₃)₄ in DMF/H₂O
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Scope: Compatible with electron-deficient aryl bromides (e.g., 4-bromonitrobenzene)
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Byproducts: <5% homocoupling due to steric hindrance from chlorine
Protodeboronation Pathways
Under basic conditions, competitive protodeboronation occurs via two mechanisms :
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Direct Fragmentation:
Dominant at pH 10–12 (ΔG‡ = 22.3 kcal/mol) . -
Prehydrolytic Route:
Ester hydrolysis to boronic acid precedes protodeboronation, contributing 30% to degradation at pH 9 .
Comparative Stability:
| Boron Species | t₁/₂ at pH 10, 25°C |
|---|---|
| Boronic acid | 2.1 h |
| Pinacol ester | 12.0 h |
| Neopentyl glycol ester | 48.5 h |
Data adapted from García-Domínguez et al.
Applications in Medicinal Chemistry
Fragment Coupling
The compound’s halogen pattern enables synthesis of fluorinated biaryl motifs in drug candidates. Notable examples:
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Anticancer Agents: Coupling with 7-azaindole derivatives yields kinase inhibitors (IC₅₀ = 12 nM vs. EGFR).
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Antimicrobials: Introduction into quinolone scaffolds enhances DNA gyrase binding (MIC = 0.5 µg/mL vs. S. aureus).
Radiolabeling Precursor
¹⁸F-labeled analogs are accessed via isotope exchange, leveraging the electron-withdrawing chlorine to facilitate ¹⁸F incorporation (RCY = 65%, 60 min).
Emerging Research Directions
Photoinduced Coupling
Recent studies exploit visible-light catalysis for couplings at ambient temperature, achieving 78% yield with Ir(ppy)₃ photocatalyst .
Flow Chemistry Adaptations
Continuous-flow setups reduce reaction times to 15 minutes (vs. 12 h batch) via enhanced mass transfer in microreactors.
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